molecular formula C15H28N2O5 B070774 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine CAS No. 175463-34-0

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

Cat. No. B070774
M. Wt: 316.39 g/mol
InChI Key: VSFCEPRNHYOLGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine involves complex organic synthesis routes. Notably, asymmetric syntheses of related structures have been achieved through methods like the treatment of corresponding amines with s-BuLi/(-)-sparteine, indicating the importance of stereochemistry in these processes. The synthesis can also include steps like decarboxylation, reduction, and protection of amino groups to achieve the desired product with high enantiomeric purity (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

Computational studies on similar molecules, such as 4-(Boc-amino) pyridine, have been conducted to understand their structure and spectroscopic properties using density functional theory (DFT). These studies provide insights into the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shift values, and nonlinear optical (NLO) properties, which are crucial for understanding the molecular structure and behavior of Boc-protected amines (Vural, 2015).

Chemical Reactions and Properties

Chemical reactions involving Boc-protected pyrrolidine derivatives often include acylation, deprotonation, and ring opening, which are key steps in their synthesis. For instance, the acylation of pyrrolidine derivatives has been achieved using acid chlorides in the presence of Lewis acids, demonstrating the reactivity of these compounds toward electrophilic substitution reactions (Jones, Begley, Peterson, & Sumaria, 1990).

Scientific Research Applications

Chemoselective Hydrogenation in Synthesis

A novel synthetic route involving the chemoselective hydrogenation of cyano groups to synthesize key intermediates like 4-aminomethyl-3-Z-methoxyiminopyrrolidine methanesulfonate (AMPM), crucial for the production of gemifloxacin, was developed. The process employs (t-Boc)2O for in situ protecting groups, enhancing selectivity towards desired intermediates while minimizing side reactions, demonstrating the role of Boc-protected pyrrolidine derivatives in facilitating selective chemical transformations (Noh et al., 2004).

Fluorinated Derivative Synthesis for Sigma-1 Receptor Modulation

The ozonation of N-Boc-protected pyrrolidine derivatives and their subsequent transformation and hydrogenation has been explored for the synthesis of fluorinated derivatives of sigma-1 receptor modulators. This research highlights the utility of N-Boc-protected pyrrolidines in developing compounds with potential applications in neurological and psychiatric disorders (Kuznecovs et al., 2020).

Palladium Catalyzed Carbonylation for Pyrrole Derivatives

Palladium-catalyzed carbonylative approaches utilizing N-Boc-protected amines have been applied to synthesize functionalized pyrrole derivatives, demonstrating the compound's versatility in facilitating complex heterocyclic constructions. This method underscores the importance of Boc-protected pyrrolidine derivatives in modern synthetic organic chemistry for constructing biologically relevant heterocycles (Gabriele et al., 2012).

Conformational Analysis and Synthesis Enhancements

Research on the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines from Boc-protected pyrrolidine precursors has provided insights into the effects of substituents on pyrrolidine ring puckering. This work contributes to a deeper understanding of the structural aspects of proline derivatives, pivotal for peptide and protein chemistry (Koskinen et al., 2005).

Novel Amino Acid and Peptide Synthesis

The synthesis of novel amino acids and peptides utilizing Boc-protected pyrrolidine derivatives as intermediates or building blocks showcases the compound's utility in peptidomimetic construction and drug design. This research avenue emphasizes the compound's role in expanding the toolkit for synthesizing biologically active molecules and potential therapeutic agents (Pascal et al., 2000).

properties

IUPAC Name

tert-butyl 3-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCEPRNHYOLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404010
Record name 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine

CAS RN

175463-34-0
Record name 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175463-34-0
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